molecular formula C9H5F3O B1519303 1-Ethynyl-2-(trifluoromethoxy)benzene CAS No. 886363-40-2

1-Ethynyl-2-(trifluoromethoxy)benzene

Cat. No. B1519303
M. Wt: 186.13 g/mol
InChI Key: QWFMOKRCLHCPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 886363-40-2 and a molecular weight of 186.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The linear formula of 1-Ethynyl-2-(trifluoromethoxy)benzene is C9H5F3O . The InChI code is 1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H .


Physical And Chemical Properties Analysis

1-Ethynyl-2-(trifluoromethoxy)benzene is a liquid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 166.8±40.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.7±3.0 kJ/mol, and the flash point is 60.8±23.2 °C . The compound has a molar refractivity of 40.5±0.4 cm^3, a polar surface area of 9 Å^2, and a molar volume of 146.2±5.0 cm^3 .

Scientific Research Applications

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “1-Ethynyl-2-(trifluoromethoxy)benzene” is used in the direct arylation of heteroarenes . This process involves the reaction of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
  • Methods of Application or Experimental Procedures: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . A set of heteroarenes was reacted with 1-bromo-4-(trifluoromethoxy)benzene using 1 mol% Pd(OAc) 2 with KOAc in DMA .
  • Results or Outcomes: With 2-chlorothiophene and benzothiophene, the desired products were obtained in 87% and 79% yield, respectively . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “1-Ethynyl-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H5F3O . It’s used in various chemical reactions in organic chemistry .
  • Methods of Application or Experimental Procedures: This compound is often used as a reagent in chemical reactions . The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
  • Results or Outcomes: The outcomes of using “1-Ethynyl-2-(trifluoromethoxy)benzene” in a reaction would depend on the specific reaction . In general, it’s used to introduce the ethynyl and trifluoromethoxy groups into a molecule .
  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “1-Ethynyl-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H5F3O . It’s used in various chemical reactions in organic chemistry .
  • Methods of Application or Experimental Procedures: This compound is often used as a reagent in chemical reactions . The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
  • Results or Outcomes: The outcomes of using “1-Ethynyl-2-(trifluoromethoxy)benzene” in a reaction would depend on the specific reaction . In general, it’s used to introduce the ethynyl and trifluoromethoxy groups into a molecule .

Safety And Hazards

The safety information for 1-Ethynyl-2-(trifluoromethoxy)benzene includes the following hazard statements: H227, H315, H319, H335 . The precautionary statements are P305+P351+P338 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8C .

properties

IUPAC Name

1-ethynyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMOKRCLHCPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654132
Record name 1-Ethynyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-(trifluoromethoxy)benzene

CAS RN

886363-40-2
Record name 1-Ethynyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-2-(trifluoromethoxy)benzene
Reactant of Route 2
1-Ethynyl-2-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-2-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-2-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-2-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Ethynyl-2-(trifluoromethoxy)benzene

Citations

For This Compound
1
Citations
Y He, X Guo, ZH Yu, L Wu, AM Gunawan… - Bioorganic & medicinal …, 2015 - Elsevier
The ubiquitin-like domain-containing C-terminal domain phosphatase 1 (UBLCP1) has been implicated as a negative regulator of the proteasome, a key mediator in the ubiquitin-…
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.